2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine

Cross-coupling Late-stage functionalisation Medicinal chemistry

This 5-bromo-substituted tetrahydronaphthalene ethylamine is a strategic intermediate for medicinal chemistry. Its bromine atom is essential for Suzuki, Buchwald-Hartwig, and Heck cross-coupling reactions, enabling rapid SAR expansion. The ethylamine spacer provides a unique conformational landscape for CNS aminergic receptor programs, distinct from 1-aminotetralins. Supplied at 95% purity with ambient shipping from the US, it avoids the lead time and risk of in-house synthesis.

Molecular Formula C12H16BrN
Molecular Weight 254.17 g/mol
CAS No. 1784096-74-7
Cat. No. B1380378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine
CAS1784096-74-7
Molecular FormulaC12H16BrN
Molecular Weight254.17 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C(=CC=C2)Br)CCN
InChIInChI=1S/C12H16BrN/c13-12-6-2-4-10-9(7-8-14)3-1-5-11(10)12/h2,4,6,9H,1,3,5,7-8,14H2
InChIKeyXSMGJUGDHVQRSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine (CAS 1784096-74-7) – Procurement-Relevant Profile and Structural Baseline


2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine (CAS 1784096‑74‑7) is a brominated tetrahydronaphthalene building block bearing a primary amine tethered via a two‑carbon ethyl linker at the 1‑position of the saturated ring . With a molecular formula of C₁₂H₁₆BrN and a molecular weight of 254.17 Da, it is commercially supplied at 95 % purity by AChemBlock (catalog T90609) at a list price of $1,200 per gram . Its structural signature – a 5‑bromo substituent combined with an ethan‑1‑amine side chain – distinguishes it from both simple 1‑aminotetralins and non‑halogenated tetrahydronaphthalene ethylamines, positioning it as a late‑stage functionalisation intermediate for medicinal chemistry and chemical biology programmes [1][2].

Why Generic Substitution Fails for 2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine in Research and Industrial Procurement


Close structural analogs cannot be interchanged with 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine without sacrificing key synthetic or pharmacological design elements. The 5‑bromo substituent is a prerequisite for palladium‑catalysed cross‑coupling (Suzuki, Buchwald‑Hartwig, Heck) [1], while the ethylamine spacer provides a different vector and conformational landscape compared to the direct 1‑amino tetralin system, which is known to influence 5‑HT receptor subtype recognition in drug discovery programmes [2][3]. Removing the bromine (non‑halogenated analog) eliminates the cross‑coupling handle; replacing the ethylamine chain with a direct amine (1‑aminotetralin) alters the pharmacophore geometry and removes two rotatable bonds, impacting target engagement. The quantitative evidence detailed in Section 3 substantiates why procurement decisions must be compound‑specific.

Product-Specific Quantitative Evidence Guide for 2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine (CAS 1784096-74-7)


Synthetic Handle Differentiation – 5‑Bromo Substituent vs. Non‑Halogenated Analog

The 5‑bromo substituent of the target compound enables palladium‑catalysed cross‑coupling reactions (Suzuki‑Miyaura, Buchwald‑Hartwig, Heck), a capability entirely absent in the non‑halogenated analog 2‑(1,2,3,4‑tetrahydronaphthalen‑1‑yl)ethan‑1‑amine (CAS 86945‑24‑6) . In fragment‑based drug discovery, aryl bromides are routinely employed for structure‑activity relationship (SAR) expansion, whereas non‑halogenated scaffolds require separate, often lower‑yielding, C–H activation strategies [1]. This differentiation is structural and functional, not merely compositional.

Cross-coupling Late-stage functionalisation Medicinal chemistry

Lipophilicity Differentiation – Predicted logP of Target vs. Non‑Brominated Analog

Predicted logP values indicate a substantial lipophilicity increase for the target compound relative to its non‑brominated analog. The non‑halogenated compound 2‑(1,2,3,4‑tetrahydronaphthalen‑1‑yl)ethan‑1‑amine (CAS 86945‑24‑6) has a reported predicted logP of 2.46 , while the structurally related 5‑bromo‑1,2,3,4‑tetrahydronaphthalen‑1‑amine (CAS 405142‑63‑4) shows a predicted logP of 3.49 . Inserting the ethylamine spacer into the brominated scaffold (target compound) is expected to add approximately 0.3–0.5 log units, placing the target’s predicted logP in the range 3.8–4.0 [1]. This >1 log‑unit difference from the non‑halogenated analog significantly impacts membrane permeability, protein binding, and CNS penetration potential.

Lipophilicity ADME Physicochemical properties

Molecular Recognition Geometry – Ethylamine Spacer vs. Direct 1‑Amino Tetralin

The target compound’s ethylamine side chain (two rotatable bonds between the tetralin C1 and the primary amine nitrogen) provides a distinct pharmacophore vector compared to the direct 1‑amino tetralin scaffold 5‑bromo‑1,2,3,4‑tetrahydronaphthalen‑1‑amine (CAS 405142‑63‑4), which has zero rotatable bonds between the amino group and the ring system [1]. Patent literature on tetrahydronaphthalene‑amine derivatives targeting serotonin receptors (5‑HT₇, 5‑HT₁A) explicitly explores amine‑position variation as a means of modulating selectivity and affinity [2][3]. The ethylamine spacer introduces greater conformational flexibility (2 additional rotatable bonds vs. the 1‑amino analog) and an extended reach for the protonatable amine, which can alter receptor subtype interactions.

Pharmacophore geometry Conformational flexibility 5‑HT receptor

Purity‑Adjusted Cost Comparison – Target Compound vs. Closest Commercially Available Analogs

Direct vendor comparison from AChemBlock shows that the target compound (95 % purity) is priced at $1,200 per gram, while its non‑brominated analog 2‑(1,2,3,4‑tetrahydronaphthalen‑1‑yl)ethan‑1‑amine (95 % purity, CAS 86945‑24‑6) is priced at $1,110 per gram, a premium of $90 (8.1 %) for the brominated scaffold . The (R)‑enantiomer of the 1‑amino tetralin analog (CAS 1213498‑78‑2) is offered by Fluorochem at 97 % purity for £89 per 100 mg, equivalent to approximately $1,150 per gram at comparable scale . The target compound’s pricing is thus in line with similar‑complexity brominated tetralin derivatives, while providing the unique ethylamine spacer absent from the 1‑amino series.

Procurement economics Building block sourcing Cost efficiency

Cataloguing and Database Representation – Differential Coverage vs. In‑Class Compounds

At the time of assessment, 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine (CAS 1784096‑74‑7) is not indexed in major public chemical databases (PubChem Compound, ChEMBL, BindingDB) [1], whereas its non‑brominated analog (CAS 86945‑24‑6) and the 1‑amino tetralin analog (CAS 405142‑63‑4) are widely registered across multiple suppliers and database entries (34 supplier listings for CAS 405142‑63‑4 on Chem‑Space alone) [2]. This limited database footprint means the target compound is a scarcer commodity with fewer alternative supply sources, conferring both a procurement risk (supply concentration) and a strategic advantage (novelty in patent filings and fragment library composition).

Chemical databases Compound registration Procurement intelligence

Best Research and Industrial Application Scenarios for 2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine


Late‑Stage Diversification via Palladium‑Catalysed Cross‑Coupling in Medicinal Chemistry

The 5‑bromo substituent serves as a universal cross‑coupling handle for Suzuki‑Miyaura, Buchwald‑Hartwig, and Heck reactions, enabling rapid SAR expansion from a single building block. This is directly evidenced by the structural necessity of the bromine atom (see Evidence Item 1), which is absent in the non‑halogenated analog . Programmes targeting CNS aminergic receptors benefit from the ethylamine spacer’s extended pharmacophore geometry (Evidence Item 3), allowing exploration of amine‑position SAR without additional synthetic steps [1].

Fragment‑Based Drug Discovery (FBDD) Library Design Requiring Halogenated Scaffolds

The compound’s low database representation (Evidence Item 5) makes it a valuable addition to proprietary fragment libraries seeking novelty. The predicted logP in the 3.8–4.0 range (Evidence Item 2) places it in a favourable lipophilicity window for CNS fragment screening, while the bromine atom enables fragment growing via cross‑coupling without de novo synthesis of each elaborated analog . The ethylamine primary amine provides a straightforward conjugation point for amide bond formation or reductive amination.

Serotonin Receptor (5‑HT₇/5‑HT₁A) Ligand Development Programmes

Patent precedent establishes that tetrahydronaphthalene‑amine derivatives bearing variable amine substitution patterns exhibit differential affinity and selectivity at 5‑HT receptor subtypes [1]. The target compound’s ethylamine spacer (two rotatable bonds) provides a conformational landscape distinct from the direct 1‑amino tetralin system (Evidence Item 3), offering medicinal chemists an additional degree of freedom to optimise receptor‑subtype selectivity while retaining the bromine handle for further elaboration [2].

Custom Synthesis Gateway for Multi‑Step Route Scoping

For laboratories requiring gram‑scale material for route scouting, the target compound is available off‑the‑shelf at 95 % purity and $1,200/g (Evidence Item 4), avoiding the lead time and risk of in‑house synthesis from 5‑bromo‑1‑tetralone. The modest premium over the non‑brominated analog (+8.1 %) is offset by the elimination of a bromination step and the associated purification burden . The compound ships at ambient temperature from the San Francisco site of AChemBlock, with estimated delivery in May 2026 [1].

Quote Request

Request a Quote for 2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.